Unraveling the In Vitro Mechanism of Action of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: A Technical Guide for Researchers
Unraveling the In Vitro Mechanism of Action of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: A Technical Guide for Researchers
Introduction: A Structurally-Guided Hypothesis
In the landscape of modern drug discovery, the purine scaffold stands as a privileged structure, forming the core of numerous clinically significant molecules, from antiviral agents to anticancer therapeutics[1]. These heterocyclic compounds, mimicking endogenous purine bases, are adept at interacting with a multitude of biological targets, most notably the ATP-binding pockets of protein kinases[1]. The compound of interest, (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid, presents a compelling case for investigation as a targeted therapeutic agent. Its chemical architecture, featuring a 2,6,9-trisubstituted purine core, is characteristic of many kinase inhibitors[2].
The presence of a morpholine ring at the C6 position is particularly noteworthy. This moiety is a common feature in a class of potent inhibitors targeting the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway[3][4]. Dysregulation of this critical pathway is a hallmark of many cancers, driving aberrant cell growth, proliferation, and survival[5][6]. The structural similarities between the ATP-binding sites of PI3K and mTOR kinases make them susceptible to dual inhibition by single small molecules, an attractive strategy to overcome feedback activation loops[6][7].
This guide, therefore, puts forth the central hypothesis that (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. We will delineate a comprehensive in vitro strategy to dissect its mechanism of action, providing detailed protocols and explaining the causal logic behind each experimental choice. Our approach is designed to be a self-validating system, where each experimental outcome informs the next, building a robust and cohesive mechanistic narrative.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for designing robust in vitro experiments.
| Property | Value | Source |
| CAS Number | 1374408-06-6 | [8] |
| Molecular Formula | C₁₁H₁₂ClN₅O₃ | [8] |
| Molecular Weight | 297.70 g/mol | [8] |
| Purity | ≥97% | [8] |
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
We hypothesize that (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid acts as an ATP-competitive inhibitor, targeting the kinase domains of PI3K and/or mTOR. This inhibition is predicted to block the downstream signaling cascade, leading to a reduction in cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.
Figure 1: Hypothesized signaling pathway inhibition.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesis, we propose a multi-pronged approach, moving from direct target engagement to cellular consequences.
Phase 1: Direct Target Engagement - In Vitro Kinase Assays
The initial and most critical step is to determine if the compound directly inhibits the kinase activity of PI3K and mTOR.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.
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Preparation of Reagents:
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Prepare a stock solution of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid in 100% DMSO.
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Serially dilute the compound in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
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Prepare recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) and mTOR kinase.
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Prepare the appropriate lipid (for PI3K) or protein (for mTOR) substrate.
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Prepare ATP solution at a concentration close to the Km for each kinase.
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Assay Procedure:
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In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
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Add 10 µL of the kinase/substrate mixture to each well.
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Initiate the reaction by adding 10 µL of ATP solution.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
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Measure luminescence using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
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Plot the percentage of inhibition against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
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Expected Outcome: If the hypothesis is correct, the compound will exhibit dose-dependent inhibition of one or more PI3K isoforms and/or mTOR, with low nanomolar to micromolar IC₅₀ values. This would be strong evidence of direct target engagement.
Phase 2: Cellular Activity - Antiproliferative and Cytotoxicity Assays
Demonstrating that the compound affects cancer cell viability is the next logical step. We will use cell lines with known PI3K/mTOR pathway activation.
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a cell density-based assay that relies on the staining of total cellular protein.
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Cell Culture and Seeding:
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Culture human cancer cell lines known for PI3K pathway mutations (e.g., MCF-7, U87, A549) in appropriate media.
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Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment:
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Treat the cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a DMSO vehicle control.
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Cell Fixation and Staining:
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After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
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Wash the plates five times with tap water and allow to air dry.
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Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
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Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
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Measurement and Analysis:
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Solubilize the bound dye with 10 mM Tris base solution.
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Measure the absorbance at 510 nm using a microplate reader.
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Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
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Expected Outcome: The compound is expected to reduce the viability of cancer cell lines in a dose-dependent manner. Comparing GI₅₀ values across different cell lines with varying degrees of PI3K/mTOR pathway dependency can provide further mechanistic insights.
Phase 3: Pathway Modulation - Western Blot Analysis
To confirm that the observed cellular effects are due to the inhibition of the PI3K/Akt/mTOR pathway, we will analyze the phosphorylation status of key downstream effector proteins.
Figure 2: Standard Western blot experimental workflow.
Protocol: Western Blotting for Phosphorylated Proteins
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Cell Treatment and Lysis:
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Treat cells with the compound at concentrations around its GI₅₀ value for various time points (e.g., 2, 6, 24 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
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Phospho-Akt (Ser473)
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Total Akt
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Phospho-p70S6K (Thr389)
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Total p70S6K
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Phospho-4E-BP1 (Thr37/46)
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Total 4E-BP1
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β-Actin (as a loading control)
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Expected Outcome: Treatment with the compound should lead to a dose- and time-dependent decrease in the phosphorylation of Akt, p70S6K, and 4E-BP1, while the total protein levels of these molecules remain unchanged. This result would directly link the compound's activity to the inhibition of the PI3K/mTOR signaling cascade.
Phase 4: Cellular Fate - Cell Cycle and Apoptosis Analysis
Inhibition of the PI3K/mTOR pathway is known to induce cell cycle arrest and apoptosis[9]. Flow cytometry can be used to quantify these effects.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
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Cell Treatment and Harvesting:
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Treat cells with the compound at 1x and 2x GI₅₀ concentrations for 24 and 48 hours.
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Harvest the cells (including floating cells) by trypsinization and centrifugation.
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Fixation and Staining:
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Wash the cells with cold PBS.
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Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
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Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
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Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry:
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Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Expected Outcome: A common outcome of PI3K/mTOR inhibition is cell cycle arrest at the G1/S checkpoint[9][10]. We would expect to see an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
Protocol: Apoptosis Assay by Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment and Harvesting:
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Treat and harvest cells as described for cell cycle analysis.
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Staining:
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Annexin V Binding Buffer.
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Add Annexin V-FITC and Propidium Iodide staining solution.
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Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry:
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Analyze the stained cells by flow cytometry within one hour.
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Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
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Expected Outcome: Consistent with the proposed mechanism, the compound should induce a dose- and time-dependent increase in the percentage of apoptotic cells (both early and late stages).
Data Synthesis and Interpretation
The strength of this technical guide lies in the integration of data from all four phases. A successful investigation would yield the following cohesive narrative:
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(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid directly inhibits the kinase activity of PI3K and/or mTOR with potent IC₅₀ values (Phase 1).
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This direct target inhibition translates into a reduction in the viability of cancer cells that are dependent on the PI3K/mTOR pathway (Phase 2).
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The molecular mechanism for this reduction in viability is confirmed by the decreased phosphorylation of key downstream effectors like Akt, p70S6K, and 4E-BP1 (Phase 3).
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The ultimate cellular consequences of this pathway inhibition are cell cycle arrest and the induction of programmed cell death (Phase 4).
This systematic approach provides a robust and comprehensive elucidation of the in vitro mechanism of action, grounding the compound's biological activity in a well-defined molecular pathway and providing a strong foundation for further preclinical development.
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